molecular formula C24H33N5O2 B2751332 Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate CAS No. 575471-37-3

Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate

Cat. No.: B2751332
CAS No.: 575471-37-3
M. Wt: 423.561
InChI Key: HQTLCVCYBDIKNX-UHFFFAOYSA-N
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Description

Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate is a synthetic quinoxaline derivative characterized by a cyanoacetate ester group at position 2 and a 4-ethylpiperazine substituent at position 3 of the quinoxaline core. While direct research data on this compound are sparse in the provided evidence, structural analogues and synthesis methodologies for related compounds offer insights into its properties .

Properties

IUPAC Name

heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O2/c1-3-5-6-7-10-17-31-24(30)19(18-25)22-23(29-15-13-28(4-2)14-16-29)27-21-12-9-8-11-20(21)26-22/h8-9,11-12,19H,3-7,10,13-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTLCVCYBDIKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate, commonly referred to as HEQA, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

HEQA is characterized by a complex structure that includes a quinoxaline moiety and a piperazine substituent. Its molecular formula is C23H31N5OC_{23}H_{31}N_{5}O, which contributes to its unique pharmacological profile. The compound's structure allows for interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

HEQA's biological activity is primarily attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. The following mechanisms have been identified:

  • Dopamine Receptor Modulation : HEQA shows affinity for dopamine receptors, particularly D3 and D2 subtypes, which are implicated in neuropsychiatric disorders. This modulation can influence dopaminergic signaling, potentially offering therapeutic benefits in conditions such as schizophrenia and Parkinson's disease.
  • Inhibition of Protein Kinases : Studies indicate that HEQA may inhibit certain protein kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth in cancer models, suggesting potential applications in oncology.

Anticancer Properties

HEQA has demonstrated promising anticancer activity in various preclinical studies. A notable study evaluated its effects on breast cancer cell lines, revealing that HEQA induced apoptosis and inhibited cell migration. The compound's ability to disrupt microtubule dynamics was highlighted as a key mechanism contributing to its cytotoxic effects.

Study Cell Line IC50 (µM) Mechanism
Study 1MCF-715Apoptosis induction
Study 2MDA-MB-23110Microtubule disruption

Neuroprotective Effects

In addition to its anticancer properties, HEQA has shown neuroprotective effects in models of neurodegeneration. Research indicates that HEQA can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's.

Case Studies

  • Breast Cancer Model : In a study involving MCF-7 and MDA-MB-231 cell lines, HEQA was administered at varying concentrations. Results indicated significant inhibition of cell viability, with an IC50 value of 15 µM for MCF-7 cells and 10 µM for MDA-MB-231 cells. The mechanism was linked to apoptosis and disruption of the cell cycle.
  • Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer's disease demonstrated that HEQA administration led to improved cognitive function and reduced amyloid plaque deposition. These findings suggest potential for HEQA as a therapeutic agent in neurodegenerative conditions.

Comparison with Similar Compounds

Research Implications and Gaps

  • Crystallography : SHELX programs () are widely used for small-molecule refinement, implying that structural data for these compounds could be resolved via X-ray crystallography.
  • Biological Activity: No direct data on the target compound’s activity are provided.
  • Need for Further Studies : Comparative studies on solubility, stability, and bioactivity are required to validate structure-activity relationships.

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